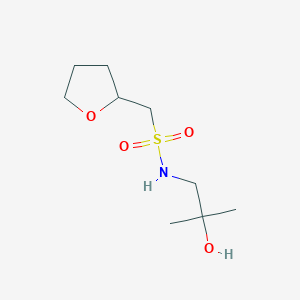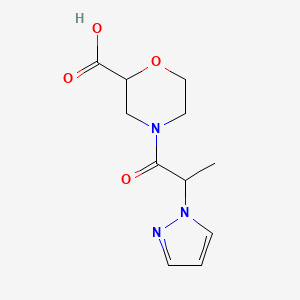
N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mécanisme D'action
N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide exerts its pharmacological effects through inhibition of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, resulting in chromatin compaction and gene silencing. By inhibiting HDAC enzymes, N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide promotes histone acetylation, leading to chromatin relaxation and transcriptional activation of genes that are involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide induces cell cycle arrest at the G1 and G2/M phases, leading to apoptosis. In neurodegenerative disorders, N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide protects neurons from oxidative stress and inflammation, leading to improved cognitive function. In inflammatory conditions, N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide suppresses the production of pro-inflammatory cytokines, leading to reduced inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide has several advantages for lab experiments. It is a highly potent and selective HDAC inhibitor, making it an ideal tool for studying the role of HDAC enzymes in various cellular processes. N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide is also relatively stable and easy to synthesize, making it readily available for research purposes. However, N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide. One area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide treatment. Additionally, there is a need for further studies to investigate the safety and efficacy of N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide in clinical trials for various diseases. Finally, the potential use of N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide involves the reaction of 2-(1H-indol-3-yl)acetic acid with thionyl chloride to form 2-(1H-indol-3-yl)acetyl chloride. This intermediate is then reacted with 2-oxolane-2-sulfonamide in the presence of triethylamine to form N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide. The synthesis of N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-9(2,11)7-10-15(12,13)6-8-4-3-5-14-8/h8,10-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLIHMHKFJPQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)CC1CCCO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methylpropyl)-1-(oxolan-2-yl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Thiophene-2-carbonylamino)acetyl]morpholine-2-carboxylic acid](/img/structure/B7589018.png)
![2-[Methyl-[(3-propan-2-yloxyphenyl)methyl]amino]propanoic acid](/img/structure/B7589022.png)
![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
![4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)
![2-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7589059.png)

![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)

![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)